molecular formula C5H6ClKO3 B6359888 MFCD31714319 CAS No. 1597770-99-4

MFCD31714319

Cat. No.: B6359888
CAS No.: 1597770-99-4
M. Wt: 188.65 g/mol
InChI Key: VNYBCCNBKXOXGE-LNKPDPKZSA-M
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Description

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate: (MFCD31714319) is a chemical compound with the molecular formula C5H6ClKO3 and a molecular weight of 188.65677 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate typically involves the reaction of 2-chloro-2-ethoxycarbonyl-ethene with potassium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C . The product is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods: In an industrial setting, the production of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Bromine, iodine.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-2-ethoxycarbonyl-ethenolate , while oxidation with potassium permanganate can produce 2-chloro-2-ethoxycarbonyl-ethanoic acid .

Scientific Research Applications

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • Potassium (Z)-2-chloro-2-methoxycarbonyl-ethenolate
  • Sodium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate
  • Lithium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate

Comparison: Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate is unique due to its specific combination of functional groups and the presence of potassium as the counterion. This gives it distinct reactivity and properties compared to similar compounds with different counterions or substituents. For example, the presence of potassium enhances its solubility in polar solvents and influences its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

potassium;(Z)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3.K/c1-2-9-5(8)4(6)3-7;/h3,7H,2H2,1H3;/q;+1/p-1/b4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBCCNBKXOXGE-LNKPDPKZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[O-])Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[O-])/Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClKO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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